molecular formula C18H11Cl3N2S B11564299 6-(4-Chlorophenyl)-2-(3,4-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole

6-(4-Chlorophenyl)-2-(3,4-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B11564299
M. Wt: 393.7 g/mol
InChI Key: TXCJRYMJXWOUPR-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a chlorophenyl group and a dichlorophenylmethyl group attached to the imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: The imidazo[2,1-b][1,3]thiazole core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorophenyl halide and a base.

    Attachment of the Dichlorophenylmethyl Group: The dichlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using a dichlorophenylmethyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Chlorophenyl halides, dichlorophenylmethyl halides, bases (e.g., sodium hydroxide), and Lewis acids (e.g., aluminum chloride).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]pyrazole: Similar structure but with a pyrazole ring instead of a thiazole ring.

    6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]triazole: Similar structure but with a triazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole lies in its specific combination of functional groups and the imidazo[2,1-b][1,3]thiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H11Cl3N2S

Molecular Weight

393.7 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H11Cl3N2S/c19-13-4-2-12(3-5-13)17-10-23-9-14(24-18(23)22-17)7-11-1-6-15(20)16(21)8-11/h1-6,8-10H,7H2

InChI Key

TXCJRYMJXWOUPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(SC3=N2)CC4=CC(=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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